molecular formula C23H13F3N2O B2505119 2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 338749-47-6

2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2505119
CAS No.: 338749-47-6
M. Wt: 390.365
InChI Key: UMWHFOKDAFSYDG-UHFFFAOYSA-N
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Description

2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a naphthyloxy group, a phenyl group, and a trifluoromethyl group attached to a nicotinonitrile core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile typically involves the following steps:

    Formation of the Naphthyloxy Intermediate: The initial step involves the preparation of the naphthyloxy intermediate through the reaction of 2-naphthol with an appropriate halide under basic conditions.

    Coupling with Nicotinonitrile: The naphthyloxy intermediate is then coupled with a nicotinonitrile derivative in the presence of a suitable catalyst, such as palladium, to form the desired product.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines.

Scientific Research Applications

2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways involving the modulation of these targets, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Naphthyloxy)-5-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of a nicotinonitrile core.

    6-(4-Chlorophenyl)-2-(2-naphthyloxy)-4-(trifluoromethyl)nicotinonitrile: Similar structure with a chlorophenyl group instead of a phenyl group.

Uniqueness

2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its naphthyloxy, phenyl, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-naphthalen-2-yloxy-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13F3N2O/c24-23(25,26)20-13-21(16-7-2-1-3-8-16)28-22(19(20)14-27)29-18-11-10-15-6-4-5-9-17(15)12-18/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWHFOKDAFSYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)OC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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